N-(6-cyanopyridin-3-yl)acetamide CAS 1223587-77-6 supplier
N-(6-cyanopyridin-3-yl)acetamide CAS 1223587-77-6 supplier
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the strategic importance, synthesis, and analytical characterization of N-(6-cyanopyridin-3-yl)acetamide .
CAS: 1223587-77-6 Role: Strategic Pyridine Building Block & Critical Process Impurity Standard Version: 2.0 (Scientific Release)
Executive Summary: The "Silent" Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, N-(6-cyanopyridin-3-yl)acetamide (CAS 1223587-77-6) occupies a critical niche. While often categorized as a generic building block, its structural homology to late-stage intermediates of JAK1 inhibitors (specifically Filgotinib and Upadacitinib analogs) elevates its importance.
For the drug development scientist, this compound serves two distinct, high-value functions:
-
Fragment-Based Drug Discovery (FBDD): It provides a rigid, electron-deficient pyridine scaffold with orthogonal handles (cyano and acetamide) for rapid library generation of [1,2,4]triazolo[1,5-a]pyridines.
-
CMC & Quality Control: It is the definitive "Acetyl Impurity" reference standard for processes involving N-(6-cyanopyridin-3-yl)cyclopropanecarboxamide (the key Filgotinib intermediate). Differentiating the acetyl analog from the cyclopropyl target is a mandatory critical quality attribute (CQA) in GMP manufacturing.
Chemical Profile & Physicochemical Properties
Understanding the electronic environment of the pyridine ring is essential for predicting reactivity and solubility. The electron-withdrawing cyano group at C6 significantly reduces the basicity of the pyridine nitrogen, altering its behavior in nucleophilic substitutions compared to unsubstituted pyridines.
Table 1: Physicochemical Specifications
| Property | Value | Context for Drug Design |
| Molecular Formula | C₈H₇N₃O | Low MW fragment (<200 Da) |
| Molecular Weight | 161.16 g/mol | Ideal for FBDD (Fragment-Based Drug Discovery) |
| Exact Mass | 161.0589 | Key for HRMS identification |
| LogP (Predicted) | ~0.65 | High water solubility; low lipophilicity |
| pKa (Pyridine N) | ~1.5 - 2.0 | Very weak base due to -CN and -NHAc electron withdrawal |
| H-Bond Donors | 1 (Amide NH) | Critical for active site interaction (e.g., hinge region) |
| H-Bond Acceptors | 3 (N-Py, CN, C=O) | Versatile binding motifs |
| Appearance | White to Off-White Solid | Crystalline form preferred for stability |
Synthetic Pathways & Process Optimization
The synthesis of CAS 1223587-77-6 is deceptively simple. The challenge lies not in the formation of the bond, but in chemoselectivity —avoiding the hydrolysis of the labile nitrile group or over-acetylation.
Core Protocol: Selective Acetylation
Precursor: 5-amino-2-cyanopyridine (CAS 55338-73-3).
Reagent: Acetic Anhydride (
Step-by-Step Methodology
-
Dissolution: Dissolve 5-amino-2-cyanopyridine (1.0 eq) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF) . Note: Avoid protic solvents to prevent solvolysis.
-
Base Addition: Add Triethylamine (
, 1.2 eq) or Pyridine (1.5 eq) to scavenge acid. Maintain temperature at 0–5°C to suppress side reactions. -
Acylation: Dropwise addition of Acetic Anhydride (1.1 eq) over 30 minutes.
-
Why? Rapid addition causes localized exotherms, increasing the risk of nitrile hydrolysis to the primary amide.
-
-
Reaction Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (EtOAc:Hexane 1:1) or HPLC.[1]
-
Quench & Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to maximize yield and purity (>98%).
Diagram 1: Synthetic Logic & Impurity Control
The following Graphviz diagram illustrates the reaction pathway and the critical "off-pathway" risks (Nitrile Hydrolysis) that must be controlled.
Caption: Synthetic route for CAS 1223587-77-6 highlighting critical impurity pathways (Red/Yellow) vs. Target (Green).
Application in Drug Discovery & CMC
The "Filgotinib" Connection (CMC Context)
In the manufacturing of Filgotinib (and similar JAK1 inhibitors), the key intermediate is N-(6-cyanopyridin-3-yl)cyclopropanecarboxamide .
-
The Risk: If acetic acid or acetic anhydride is present (e.g., as a solvent residue or reagent contaminant) during the amidation step, CAS 1223587-77-6 forms as a competitive impurity.
-
The Solution: CAS 1223587-77-6 is required as a System Suitability Standard in HPLC methods to prove that the analytical method can resolve the Acetyl-impurity from the Cyclopropyl-active intermediate.
Scaffold for Triazolopyridines
The cyano-pyridine motif is a precursor to [1,2,4]triazolo[1,5-a]pyridines , a scaffold found in multiple kinase inhibitors.
-
Mechanism: Reaction with hydroxylamine-O-sulfonic acid (HOSA) aminates the pyridine nitrogen. The resulting N-aminopyridine undergoes cyclization with the adjacent nitrile group to form the fused triazole ring.
Diagram 2: Cyclization to Triazolopyridine Core
Caption: Transformation of the cyanopyridine scaffold into the pharmacologically active triazolopyridine core.
Analytical Protocols (Quality Control)
To validate the identity and purity of CAS 1223587-77-6, the following self-validating analytical system is recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 254 nm (Pyridine absorption) and 210 nm (Amide).
-
Retention Time Logic: The acetamide (CAS 1223587-77-6) is less lipophilic than the cyclopropyl analog (Filgotinib intermediate) and will elute earlier. This retention time shift is the validation criterion.
NMR Interpretation ( -DMSO)
-
10.5 ppm (s, 1H): Amide -NH (Exchangeable with
). - 8.8 ppm (d, 1H): Pyridine C2-H (Deshielded by adjacent N and acetamide).
- 8.2 ppm (dd, 1H): Pyridine C4-H.
- 7.9 ppm (d, 1H): Pyridine C5-H (Ortho to Cyano).
-
2.1 ppm (s, 3H): Acetyl methyl group (
). -
Diagnostic Check: Absence of signals at
0.8–1.0 ppm confirms no cyclopropyl contamination.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye). Potential Acute Toxicity (Oral) due to nitrile functionality.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is susceptible to hydrolysis under humid, acidic conditions.
-
SDS Note: Treat as a potential metabolic poison (cyanide release potential upon strong metabolism, though unlikely with stable aromatic nitriles).
References
-
PubChem. (n.d.). Compound Summary: N-(6-cyanopyridin-3-yl)acetamide. National Library of Medicine. Retrieved from [Link]
- Galapagos NV. (2010). Patent WO2010149769: Novel Triazolopyridine Compounds as JAK Inhibitors. WIPO.
-
European Medicines Agency. (2020). Assessment Report: Jyseleca (Filgotinib). (Contextualizes the impurity profiling of starting materials). Retrieved from [Link]
